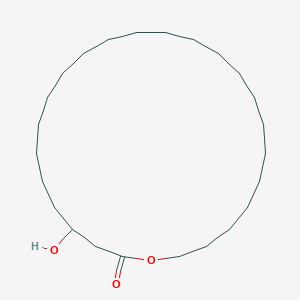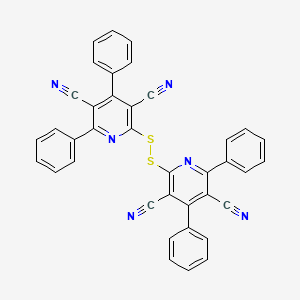![molecular formula C13H20O B14421671 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one CAS No. 83467-87-2](/img/no-structure.png)
1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one is an organic compound with a unique bicyclic structure. This compound is known for its distinctive chemical properties and potential applications in various fields of scientific research. The bicyclo[4.1.0]heptane framework is a notable feature, contributing to the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . This method leverages the release of cyclopropyl ring strain to drive the reaction forward. The reaction conditions often include mild temperatures and the presence of coordinating solvents to facilitate the cycloisomerization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis techniques. This includes optimizing the catalyst concentration, reaction time, and purification processes to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
作用机制
The mechanism of action of 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Similar Compounds:
- Bicyclo[4.1.0]heptan-2-one
- 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one
- Bicyclo[3.1.0]hexan-2-one
Comparison: 1-(Bicyclo[410]heptan-2-ylidene)-3,3-dimethylbutan-2-one stands out due to its unique combination of a bicyclic framework and a dimethylbutanone moiety
属性
| 83467-87-2 | |
分子式 |
C13H20O |
分子量 |
192.30 g/mol |
IUPAC 名称 |
1-(2-bicyclo[4.1.0]heptanylidene)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H20O/c1-13(2,3)12(14)8-10-6-4-5-9-7-11(9)10/h8-9,11H,4-7H2,1-3H3 |
InChI 键 |
URROMGONCQNNMD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)C=C1CCCC2C1C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)
